molecular formula C12H24N2O8 B12348564 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)

2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)

Cat. No.: B12348564
M. Wt: 324.33 g/mol
InChI Key: FHIGVNAADXPQQC-UHFFFAOYSA-N
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Description

2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is a chemical compound with the molecular formula C12H24N2O8 and a molecular weight of 324.33 . This compound is known for its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) typically involves the reaction of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid with propionic acid in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process may involve heating and stirring the reactants in a suitable solvent, followed by purification steps such as crystallization or chromatography to isolate the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the carboxylic acid groups may produce alcohols .

Scientific Research Applications

2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.

    Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) involves its ability to chelate metal ions through its amino and carboxylic acid groups. This chelation process can inhibit the formation of metal ion complexes, thereby preventing unwanted chemical reactions. The compound’s molecular targets include metal ions such as calcium and magnesium, which are essential for various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is unique due to its specific combination of amino and carboxylic acid groups, which provide distinct chelating properties. Its ability to form stable complexes with metal ions makes it particularly useful in applications where precise control of metal ion concentrations is required .

Properties

Molecular Formula

C12H24N2O8

Molecular Weight

324.33 g/mol

IUPAC Name

2-[2-aminoethyl(carboxymethyl)amino]acetic acid;propanoic acid

InChI

InChI=1S/C6H12N2O4.2C3H6O2/c7-1-2-8(3-5(9)10)4-6(11)12;2*1-2-3(4)5/h1-4,7H2,(H,9,10)(H,11,12);2*2H2,1H3,(H,4,5)

InChI Key

FHIGVNAADXPQQC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N

Origin of Product

United States

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